

Technical Support Center: Ceftolozane Sulfate Stability and Degradation in Aqueous Solutions

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Compound of Interest

Compound Name: Ceftolozane Sulfate

Cat. No.: B606592

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This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation pathways of **ceftolozane sulfate** in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **ceftolozane sulfate** in aqueous solutions to minimize degradation?

A1: To minimize degradation, aqueous solutions of **ceftolozane sulfate** should be stored under refrigeration at 2°C to 8°C.[1][2][3] Under these conditions, ceftolozane exhibits minimal loss of potency for up to 7 to 10 days.[3] Storage at room temperature (21°C - 27°C) is also possible, but the stability is significantly reduced to approximately 24 hours.[3] Higher temperatures, such as body temperature (37°C), lead to more rapid degradation.[4]

Q2: How does the type of aqueous solution affect the stability of **ceftolozane sulfate**?

A2: **Ceftolozane sulfate** is stable in both 0.9% sodium chloride (normal saline) and 5% dextrose in water (D5W) for at least 24 hours at room temperature.[3][5] Studies have also shown good stability in various peritoneal dialysis solutions, including Dianeal®, Extraneal®, Balance®, and Physioneal®, where it retained over 97% of its initial concentration after storage at 25°C for 6 hours, followed by 168 hours at 4°C, and then 12 hours at 37°C.[6]

Q3: What is the expected shelf-life of a **ceftolozane sulfate** solution at room temperature and under refrigeration?

A3: The shelf-life is highly dependent on the temperature:

- Refrigerated (2°C - 8°C): Stable for at least 7 days, with some data supporting up to 10 days. [\[3\]](#)
- Room Temperature (21°C - 27°C): Stable for up to 24 hours. [\[3\]](#)
- Body Temperature (37°C): Significant degradation occurs, with stability dropping below 95% after 24 hours. [\[4\]](#)

Q4: Is the stability of ceftolozane concentration-dependent?

A4: Studies have shown no appreciable concentration-related effects on the stability of ceftolozane in aqueous solutions within clinically relevant ranges. [\[4\]](#)

Troubleshooting Guide

Issue 1: My ceftolozane solution shows a slight yellowing over time. Does this indicate significant degradation?

- Possible Cause: The formation of certain degradation products can sometimes lead to a change in the color of the solution. Citric acid is sometimes included in formulations to prevent discoloration by chelating metal ions.
- Recommendation: While a slight color change may not always correlate with a significant loss of potency, it is an indicator of potential degradation. It is crucial to re-analyze the concentration of ceftolozane using a stability-indicating analytical method, such as HPLC, to quantify the remaining active ingredient. For future experiments, ensure the solution is protected from light and stored at the recommended temperature.

Issue 2: I am observing a faster than expected degradation of ceftolozane in my experiments.

- Possible Causes:

- Temperature Fluctuations: Ensure that the storage temperature is consistently maintained. Even brief periods at higher temperatures can accelerate degradation.
- pH of the Solution: The pH of the aqueous solution can influence the rate of degradation. The optimal pH for ceftolozane stability is in the range of 5-7.[7] Although one study indicated that acidic pH did not impact chemical stability, it can affect the antibiotic's activity.[8][9]
- Presence of Contaminants: Metal ions can catalyze the degradation of cephalosporins. Ensure high-purity water and reagents are used for preparing solutions.
- Troubleshooting Steps:
 - Verify the accuracy and calibration of your temperature-controlled storage units.
 - Measure the pH of your aqueous solution before adding **ceftolozane sulfate** and adjust if necessary.
 - Use a stability-indicating HPLC method to accurately determine the concentration of ceftolozane and separate it from any degradation products.

Issue 3: How can I identify the degradation products in my ceftolozane solution?

- Recommended Approach: The identification of degradation products typically requires advanced analytical techniques.
 - LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): This is a powerful tool for separating the degradation products from the parent drug and identifying them based on their mass-to-charge ratio and fragmentation patterns.
 - Forced Degradation Studies: Intentionally degrading the drug under controlled stress conditions (acid, base, oxidation, heat, light) can help generate a profile of potential degradation products. These can then be characterized.

Data Presentation

Table 1: Stability of Ceftolozane in 0.9% Sodium Chloride

Temperature	Concentration	Time	Percent Remaining	Reference
4°C	Renal, Standard, High Doses	7 days	>99%	[4]
21°C	Renal, Standard, High Doses	24 hours	~98%	[4]
32°C	5 mg/mL & 20 mg/mL	18 hours	<95%	[1]
32°C	5 mg/mL & 20 mg/mL	24 hours	<95% for all combinations	[1]
37°C	Renal, Standard, High Doses	24 hours	~93%	[4]

Table 2: Stability of Ceftolozane in 5% Dextrose (D5W)

Temperature	Concentration	Time	Percent Remaining	Reference
5°C	150 mg & 1500 mg doses	10 days	>98%	[3]
Room Temperature	150 mg & 1500 mg doses	24 hours	>100%	[3]
Room Temperature	10/5 mg/L & 20/10 mg/L	24 hours	>98.5%	[5]

Experimental Protocols

1. Protocol for a Typical Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on **ceftolozane sulfate** to identify potential degradation products and establish the stability-indicating nature of an analytical method.

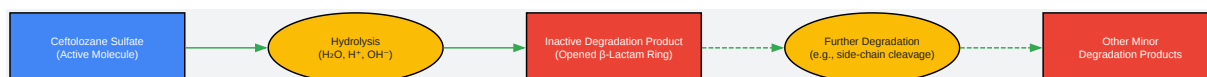
- Objective: To generate potential degradation products of **ceftolozane sulfate** under various stress conditions.
- Materials: **Ceftolozane sulfate**, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, high-purity water, photostability chamber, oven.
- Procedure:
 - Acid Hydrolysis: Dissolve **ceftolozane sulfate** in 0.1 M HCl and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
 - Base Hydrolysis: Dissolve **ceftolozane sulfate** in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
 - Oxidative Degradation: Dissolve **ceftolozane sulfate** in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
 - Thermal Degradation: Expose a solid sample of **ceftolozane sulfate** to dry heat in an oven at a high temperature (e.g., 60°C) for a specified period. Also, heat a solution of **ceftolozane sulfate**.
 - Photolytic Degradation: Expose a solution of **ceftolozane sulfate** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
- Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method to separate and quantify the parent drug and any formed degradation products.

2. Stability-Indicating HPLC Method

- Objective: To quantify the concentration of ceftolozane and separate it from its degradation products.
- Instrumentation: A high-performance liquid chromatograph with a UV detector.
- Chromatographic Conditions (Example):

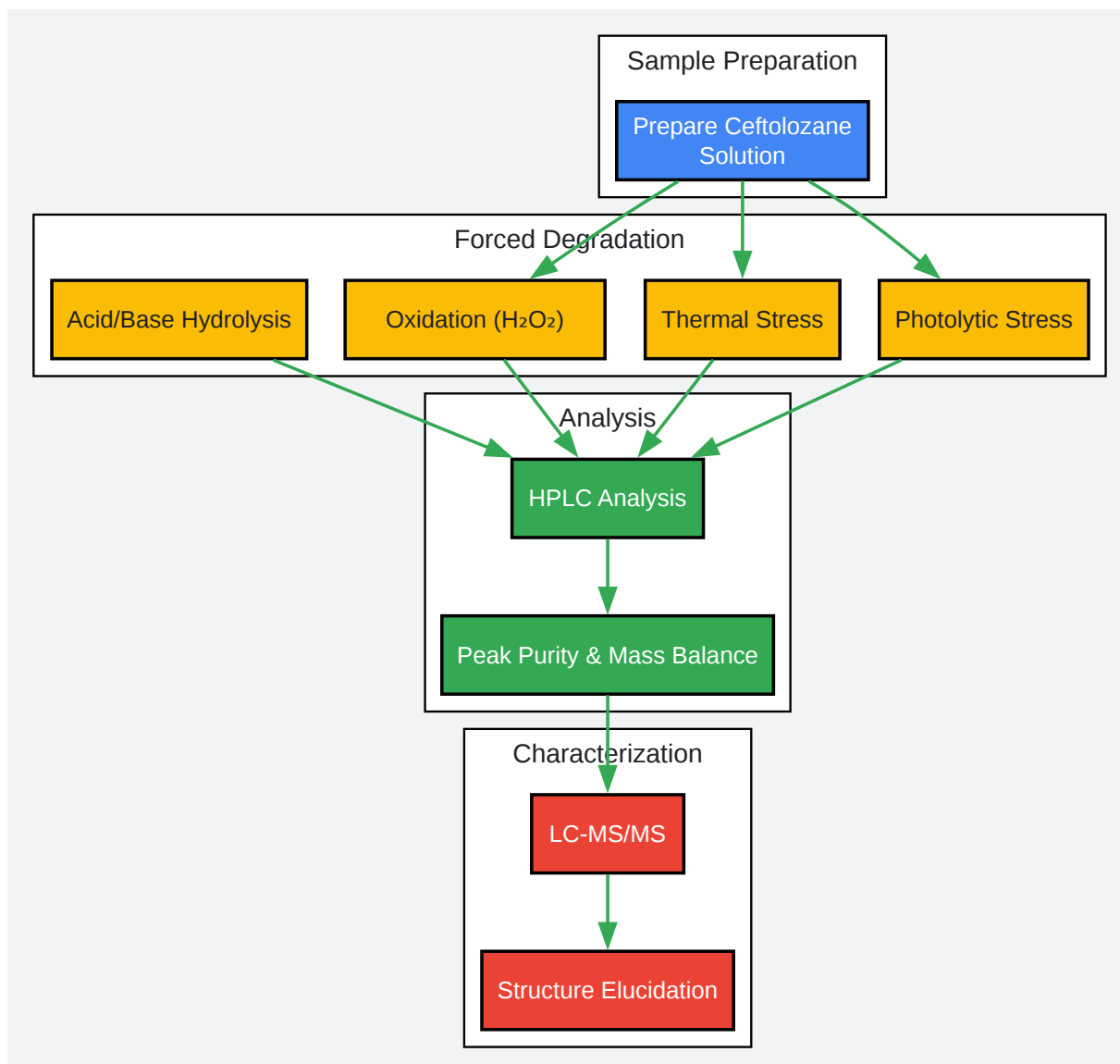
- Column: A reversed-phase C18 column.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where ceftolozane has significant absorbance (e.g., 260 nm).
- Injection Volume: Typically 10-20 μ L.
- Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the ceftolozane peak from all potential degradation product peaks generated during forced degradation studies.

Visualizations



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Caption: Primary degradation pathway of ceftolozane via hydrolysis.



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Caption: Experimental workflow for forced degradation studies.

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